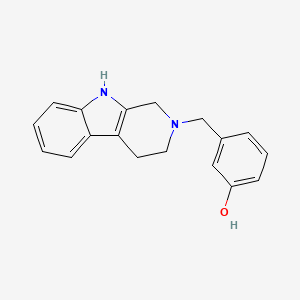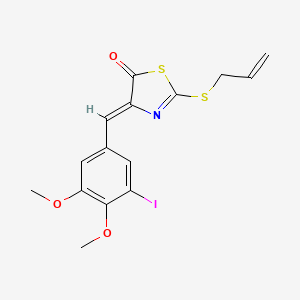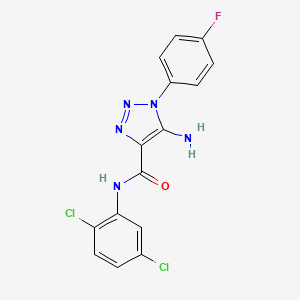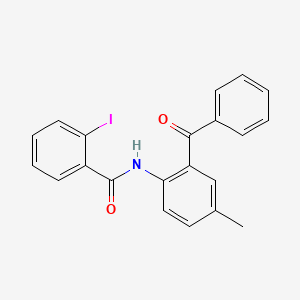
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmalol, is a naturally occurring beta-carboline alkaloid found in various plant species. Harmalol has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
Harmalol exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in the regulation of inflammation and neurotransmitter function. Harmalol also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Harmalol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition. Harmalol has also been shown to have neuroprotective effects, protecting neurons from oxidative damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmalol has several advantages for lab experiments, including its availability and relatively low cost. It can be synthesized using various methods, making it accessible to researchers. However, 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of this compound's potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
Harmalol can be synthesized through several methods, including extraction from plant sources, chemical synthesis, and biotransformation. One common method involves the extraction of harmine from Peganum harmala seeds, followed by reduction to harmaline and subsequent methylation to form 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
Aplicaciones Científicas De Investigación
Harmalol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol exhibits anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for the development of new drugs and therapies. Harmalol has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-5-3-4-13(10-14)11-20-9-8-16-15-6-1-2-7-17(15)19-18(16)12-20/h1-7,10,19,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDSINLLWFLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)




![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)